8-Methylbenzo[e][2]benzofuran-1,3-dione
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Overview
Description
8-Methylbenzoebenzofuran-1,3-dione is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring This particular compound is characterized by the presence of a methyl group at the 8th position and a dione functionality at the 1st and 3rd positions of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylbenzoebenzofuran-1,3-dione can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. For instance, the reaction of 2-hydroxyacetophenone with methyl iodide in the presence of a base can yield the desired benzofuran derivative . Another method involves the use of hypervalent iodine reagents to mediate the cyclization of ortho-hydroxystilbenes .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yields and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are commonly employed for the synthesis of benzofurans . Additionally, ruthenium-catalyzed cycloisomerization reactions have been developed to produce benzofuran derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions: 8-Methylbenzoebenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione functionality to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
8-Methylbenzoe
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Benzofuran derivatives have shown promise as antimicrobial and anticancer agents.
Industry: Benzofuran derivatives are used in the production of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Methylbenzoebenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzofuran: The parent compound without the methyl and dione functionalities.
Benzothiophene: A sulfur analog of benzofuran with similar biological activities.
Coumarin: A structurally related compound with a fused benzene and pyrone ring.
Uniqueness: 8-Methylbenzoebenzofuran-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and dione functionality enhances its reactivity and potential therapeutic applications compared to its analogs .
Properties
CAS No. |
36440-65-0 |
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Molecular Formula |
C13H8O3 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
8-methylbenzo[e][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C13H8O3/c1-7-2-3-8-4-5-9-11(10(8)6-7)13(15)16-12(9)14/h2-6H,1H3 |
InChI Key |
CQUJZDLOQZEYSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C2C(=O)OC3=O |
Origin of Product |
United States |
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